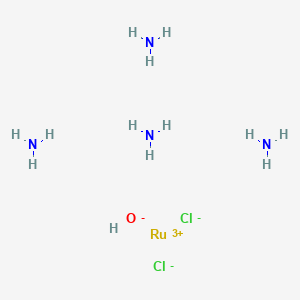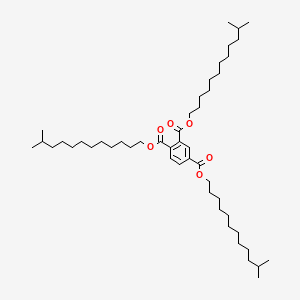
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- is a chemical compound with the molecular formula C14H20O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the benzopyran ring. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
- 2,2-Dimethylchroman
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2-dimethyl-4-(1-methylethyl)-7-octyl- is unique due to its specific structural features, such as the presence of the octyl group, which may confer distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
24700-85-4 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2,2-dimethyl-7-octyl-4-propan-2-yl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C22H36O2/c1-6-7-8-9-10-11-12-17-13-21-18(14-20(17)23)19(16(2)3)15-22(4,5)24-21/h13-14,16,19,23H,6-12,15H2,1-5H3 |
InChI-Schlüssel |
JYZPSBQSMQQYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1O)C(CC(O2)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


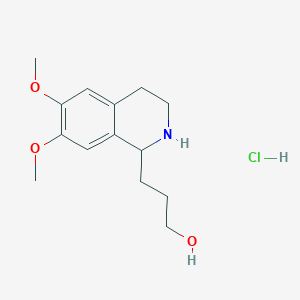
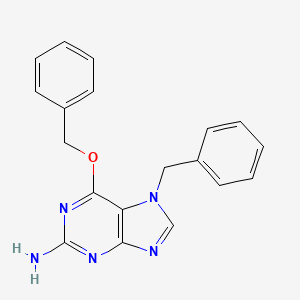

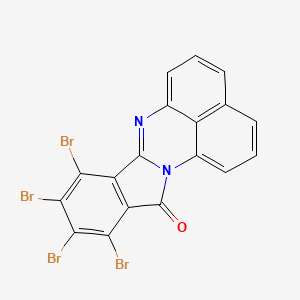
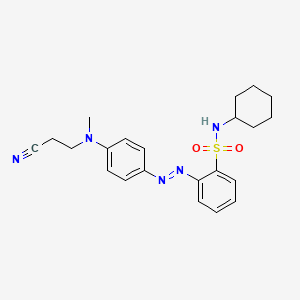
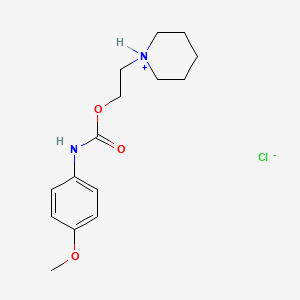
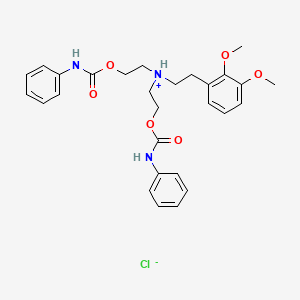


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

